molecular formula C5H10N2O B12280357 2-Aminocyclobutanecarboxamide

2-Aminocyclobutanecarboxamide

Cat. No.: B12280357
M. Wt: 114.15 g/mol
InChI Key: GYCOWFMUOXHPGW-UHFFFAOYSA-N
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Description

2-Aminocyclobutanecarboxamide is a cyclic amide compound characterized by a four-membered cyclobutane ring with an amino group and a carboxamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocyclobutanecarboxamide typically involves the [2 + 2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. This reaction can be carried out under photochemical conditions, where the reaction site is controlled by introducing substituent groups . The amide bond formation occurs through the condensation of amino and carboxy groups, followed by the self-assembly of coordination polymers .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the [2 + 2] cycloaddition reaction for large-scale production. This would include the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Aminocyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Aminocyclobutanecarboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.

    Industry: It can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-Aminocyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Aminocyclopentanecarboxamide
  • 2-Aminocyclohexanecarboxamide
  • 2-Aminocycloheptanecarboxamide

Comparison: 2-Aminocyclobutanecarboxamide is unique due to its four-membered ring structure, which imparts different steric and electronic properties compared to its larger ring analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

2-aminocyclobutane-1-carboxamide

InChI

InChI=1S/C5H10N2O/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H2,7,8)

InChI Key

GYCOWFMUOXHPGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C(=O)N)N

Origin of Product

United States

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